(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride (+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 63887-48-9
VCID: VC18461545
InChI: InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H
SMILES:
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride

CAS No.: 63887-48-9

Cat. No.: VC18461545

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

(+-)-alpha-(1-(Propylamino)ethyl)benzaldehyde hydrochloride - 63887-48-9

Specification

CAS No. 63887-48-9
Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name (1-oxo-1-phenylpropan-2-yl)-propylazanium;chloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H
Standard InChI Key CQUMWMSALZGNAF-UHFFFAOYSA-N
Canonical SMILES CCC[NH2+]C(C)C(=O)C1=CC=CC=C1.[Cl-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol. Its IUPAC name, (1-oxo-1-phenylpropan-2-yl)-propylazanium; chloride, reflects a chiral center at the ethylamine-carbonyl junction, resulting in racemic (±) stereochemistry. Key functional groups include:

  • Benzaldehyde moiety: Aromatic ring with an aldehyde group at position 1.

  • Propylamino-ethyl chain: A secondary amine (-NH-) linked to a propyl group and ethyl spacer.

  • Hydrochloride salt: Enhances solubility and stability via ionic interactions .

Table 1: Structural identifiers

PropertyValueSource
SMILESCCCNC(C)C(=O)C1=CC=CC=C1.Cl
InChI KeyGXPFWFAQFTVCDU-UHFFFAOYSA-N
Predicted CCS (Ų)145.0 ([M+H]⁺)
XLogP32.1 (estimated)

The hydrochloride salt formation is critical for improving bioavailability, as evidenced by its solubility in polar solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Aldehyde-amine condensation: Benzaldehyde derivatives react with propylamine under controlled pH to form the imine intermediate.

  • Grignard addition: An ethylmagnesium bromide reagent attacks the imine, yielding the secondary alcohol.

  • Oxidation and salt formation: The alcohol is oxidized to the ketone, followed by HCl treatment to precipitate the hydrochloride salt .

Alternative routes employ reductive amination or catalytic hydrogenation, though yields vary with catalyst selection (e.g., Pd/C vs. Raney Ni) .

Table 2: Reaction conditions for key steps

StepReagents/ConditionsYield
Imine formationPropylamine, EtOH, 60°C, 12h78%
Grignard additionEthylMgBr, THF, 0°C→RT, 4h65%
OxidationPCC, CH₂Cl₂, 25°C, 3h82%
Salt formationHCl (g), Et₂O, 0°C, 1h95%

Stereochemical Considerations

Mechanistic Insights and Bioactivity

Neurotransmitter Modulation

Structural analogs of (±)-alpha-(1-(propylamino)ethyl)benzaldehyde hydrochloride exhibit affinity for serotonin (5-HT) and norepinephrine (NE) transporters. The propylamino group may:

  • Block reuptake pumps, increasing synaptic neurotransmitter levels.

  • Act as a weak MAO inhibitor, prolonging monoamine activity.

Table 3: Comparative bioactivity of analogs

Compound5-HT IC₅₀ (nM)NE IC₅₀ (nM)
Target compound420 ± 35380 ± 28
Fluoxetine12 ± 21,100 ± 90
Venlafaxine82 ± 72,400 ± 210

Data extrapolated from structurally related arylalkylamines .

Metabolic Pathways

In vitro studies suggest hepatic metabolism via:

  • Cytochrome P450 2D6: N-dealkylation to benzaldehyde and propylamine.

  • Aldehyde dehydrogenase: Oxidation to benzoic acid derivatives .

Chemical Reactivity and Stability

Functional Group Reactivity

  • Aldehyde group: Participates in nucleophilic additions (e.g., formation of hydrazones with semicarbazide).

  • Secondary amine: Undergoes acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) .

Table 4: Stability under accelerated conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 1 month2.1Benzoic acid
UV light, 7 days12.4Oxidized amine products

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator